2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide, a compound of interest in medicinal chemistry, is characterized by its unique molecular structure that combines a benzamide moiety with a pyrrolo[2,3-b]pyridine group. This compound falls under the category of heterocyclic compounds, which are frequently explored for their biological activities, particularly in drug development.
This compound can be classified as an organic compound and specifically as an aromatic amide. Its structure features a pyrrolo[2,3-b]pyridine ring system, which is known for its potential pharmacological properties. Compounds containing this scaffold have been studied for their roles as kinase inhibitors and in other therapeutic applications .
The synthesis of 2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The molecular formula of 2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is , with a molecular weight of approximately 200.24 g/mol. The compound features:
The three-dimensional structure can be analyzed using computational chemistry tools to predict its conformation and potential interactions with biological macromolecules .
The reactivity of 2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide can be explored through various chemical transformations:
The mechanism of action for compounds like 2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide often involves interaction with specific biological targets such as kinases or receptors.
Understanding these mechanisms is crucial for predicting the therapeutic potential and side effects associated with this compound .
The physical properties of 2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases that could hydrolyze the amide bond .
The primary applications of 2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide are in medicinal chemistry and pharmacology:
Research into this compound's efficacy and safety profiles continues to be an area of active investigation .
The construction of the 7-azaindole core relies critically on regioselective functionalization and protection strategies. The N-1 position of pyrrolo[2,3-b]pyridine exhibits high reactivity, necessitating protection with trimethylsilylethoxymethyl (SEM) prior to halogenation or cross-coupling. As demonstrated in kinase inhibitor syntheses (e.g., pexidartinib), SEM protection enables selective C-2/C-4 functionalization by preventing unwanted side reactions at the pyrrolic nitrogen [6]. For 4-chloro intermediates, nucleophilic aromatic substitution (SNAr) under classical thermal conditions (refluxing n-butanol, 48h) proves ineffective for amination. Palladium-catalyzed approaches using RuPhos Pd G2 precatalyst and RuPhos ligand in anhydrous tert-butanol achieve superior results (68% yield for C-4 amination), though competitive reduction byproducts may form (~6%) [5]. Iodination at C-2 remains challenging, with lithium diisopropylamide (LDA) mediating only ≤12% conversion, highlighting the need for alternative metallation agents like n-BuLi [5].
Table 1: Nucleophilic Substitution Outcomes at Key Positions
Position | Reaction Type | Conditions | Yield | Major Challenge |
---|---|---|---|---|
C-4 | Pd-catalyzed Amination | Pd(OAc)₂/RuPhos, t-BuOH | 68% | Competitive reduction (6%) |
C-2 | Halogenation | LDA, I₂, THF | ≤12% | Incomplete conversion |
N-1 | SEM Protection | SEM-Cl, NaH, DMF | 90% | Sensitivity to hydrolysis |
Benzamide installation employs coupling between 4-amino-7-azaindole derivatives and 2-methylbenzoyl chloride. Carbodiimide-mediated coupling (EDC·HCl, HOBt) in dichloromethane achieves moderate yields (55–65%) but requires extended reaction times (12–24h) [4]. Microwave-assisted acylation significantly enhances efficiency: reacting 4-amino-1H-pyrrolo[2,3-b]pyridine with 2-methylbenzoic acid using HATU and DIPEA in DMF at 120°C for 30 minutes delivers 82% yield with >95% purity [3]. Steric hindrance from the ortho-methyl group necessitates optimized activating agents, where HATU outperforms TBTU or PyBOP due to enhanced steric tolerance [2]. Post-acylation, SEM deprotection with HCl in dioxane (4M, 25°C) provides the target compound without cleavage of the benzamide bond [5].
Table 2: Benzamide Coupling Methods Comparison
Activating Agent | Solvent | Temp/Time | Yield | Purity (HPLC) |
---|---|---|---|---|
EDC·HCl/HOBt | DCM | 25°C, 24h | 65% | 90% |
HATU/DIPEA | DMF | 120°C, 0.5h (MW) | 82% | 95% |
TBTU/HOAt | DMF | 25°C, 18h | 58% | 88% |
Regioselective methylation at the C-2 position of the pyrrolopyridine core presents significant challenges due to competing N-1 alkylation. Directed metallation strategies using Pd(OAc)₂/XPhos enable C–H activation for methyl group installation, achieving 75% yield with <5% N-alkylated byproduct [1]. Alternatively, Suzuki-Miyaura cross-coupling of 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine with methylboronic acid using Pd₂(dba)₃ and SPhos ligand provides 70% yield of the 2-methylated intermediate [3]. Catalyst selection profoundly impacts regioselectivity: Pd₂(dba)₃ suppresses diarylation (<4% byproduct), whereas Pd(OAc)₂ favors undesired C-2/C-4 bis-methylation (≥15%) [5]. Methyl sources like trimethylaluminum are avoided due to uncontrolled exothermic reactions.
Reaction media critically influence both coupling efficiency and regioselectivity. Polar aprotic solvents (DMF, NMP) enhance solubility of 7-azaindole intermediates but risk N-alkylation during methylation. For Suzuki coupling at C-2, toluene/water (4:1) mixtures at 85°C optimize boronic acid transmetalation while minimizing protodehalogenation [6]. Acylation yields decline above 130°C due to benzamide decomposition, whereas temperatures <100°C impede activation. SEM deprotection requires strict temperature control (20–25°C); elevated temperatures (>40°C) release formaldehyde, triggering tricyclic side products through electrophilic capture of the 7-azaindole core [5].
Crude products contain residual palladium (300–500 ppm) and regioisomeric impurities requiring multistep purification. Sequential procedures involve:
Validation employs orthogonal methods:
Table 3: Analytical Specifications for Pure Compound
Parameter | Method | Acceptance Criterion | Result |
---|---|---|---|
Purity | HPLC-UV | ≥98.0% | 99.2% |
Residual Solvents | GC-FID | ICH Q3C Class 2 limits | Complies |
Heavy Metals (Pb) | ICP-MS | ≤10 ppm | <5 ppm |
Water Content (KF) | Coulometry | ≤0.5% w/w | 0.21% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4